molecular formula C15H15ClN2O3 B2723779 (E)-5-chloro-3-methyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)benzofuran-2-carboxamide CAS No. 2097941-34-7

(E)-5-chloro-3-methyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)benzofuran-2-carboxamide

Cat. No.: B2723779
CAS No.: 2097941-34-7
M. Wt: 306.75
InChI Key: DCODVPJITXEPIO-ONEGZZNKSA-N
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Description

“(E)-5-chloro-3-methyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofurans are ubiquitous in nature and have been extensively studied due to their chemotherapeutic and physiological properties .


Synthesis Analysis

Benzofuran derivatives can be synthesized using a variety of methods. One such method involves a synthetic sequence of 8-aminoquinoline directed C–H arylations followed by transamidations . Another method involves constructing a benzofuran ring through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure can be modified with a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures . They are present in many drugs due to their versatility and unique physicochemical properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

(E)-5-chloro-3-methyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)benzofuran-2-carboxamide and related compounds have been synthesized and evaluated for their antimicrobial properties. Studies have shown the efficacy of these compounds against a range of pathogenic bacteria and fungi, highlighting their potential as antimicrobial agents. For instance, novel derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and demonstrated excellent in vitro antibacterial activity against S. aureus and E. coli (Idrees et al., 2020). Similarly, the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone has been reported, with these compounds showing significant anti-inflammatory and analgesic properties, in addition to their antimicrobial effects (Abu‐Hashem et al., 2020).

Antinociceptive Activity

Compounds containing the benzofuran moiety, such as this compound, have been explored for their antinociceptive activity. These studies suggest potential therapeutic applications in pain management. For example, N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, showing structural similarity, have been synthesized and evaluated for their antinociceptive effects, demonstrating promising results in pain alleviation (Shipilovskikh et al., 2020).

Novel Synthetic Pathways

Research into this compound has also focused on developing novel synthetic pathways for its production and derivatives, aiming at improving yields and discovering new pharmacological activities. These efforts include the development of efficient synthesis methods for related compounds, potentially leading to new drugs with enhanced therapeutic properties. For instance, a convenient access to variously substituted spiro[cyclopropane-1,4′-oxazoline]s has been reported, showcasing innovative approaches to compound synthesis (Dalai et al., 2008).

Mechanism of Action

While the specific mechanism of action for “(E)-5-chloro-3-methyl-N-(4-(methylamino)-4-oxobut-2-en-1-yl)benzofuran-2-carboxamide” is not mentioned in the search results, benzofuran derivatives have shown potential anticancer activity . They have been found to display inhibitory potency against a panel of human cancer cell lines .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . The development of novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives is a promising area of research .

Properties

IUPAC Name

5-chloro-3-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-9-11-8-10(16)5-6-12(11)21-14(9)15(20)18-7-3-4-13(19)17-2/h3-6,8H,7H2,1-2H3,(H,17,19)(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCODVPJITXEPIO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC=CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC/C=C/C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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